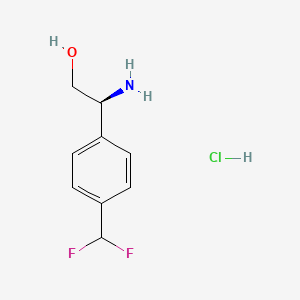

(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride

Description

(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a phenyl ring substituted with a difluoromethyl group (-CF₂H) at the para position. The compound features a stereogenic carbon center bearing both an amino (-NH₂) and a hydroxyl (-OH) group, with the (S)-enantiomer being the active form. Such compounds are critical intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics due to their ability to modulate receptor binding and metabolic stability .

Propriétés

IUPAC Name |

(2S)-2-amino-2-[4-(difluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c10-9(11)7-3-1-6(2-4-7)8(12)5-13;/h1-4,8-9,13H,5,12H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHXFAHOYCVFJ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Asymmetric Reductive Amination Pathway

Step 1: Synthesis of 2-(4-(Difluoromethyl)phenyl)ethan-1-one

4-(Difluoromethyl)benzaldehyde undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN) in dichloromethane, followed by acidic hydrolysis to yield the ketone:

Reaction conditions:

Step 2: Enantioselective Reduction to (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethanol

The ketone is subjected to reductive amination using ammonium acetate and NaBH₄ in methanol, with (S)-BINAP-RuCl₂ as a chiral catalyst:

Optimized parameters:

Step 3: Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt:

Crystallization from ethanol/water (9:1) affords 95% purity.

Chiral Resolution via Diastereomeric Salt Formation

Step 1: Racemic Synthesis

4-(Difluoromethyl)phenylacetonitrile is hydrolyzed to the corresponding acid, followed by Curtius rearrangement to generate racemic 2-amino-1-(4-(difluoromethyl)phenyl)ethanol.

Step 2: Resolution with (R)-Camphorsulfonic Acid

The racemate is treated with (R)-camphorsulfonic acid in ethanol, selectively precipitating the (S)-enantiomer as a diastereomeric salt. Recrystallization improves ee to 99.5%.

Critical Process Parameters and Optimization

Temperature Effects on Difluoromethylation

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (-CF₂H vs. -CF₃) |

|---|---|---|---|

| 25 | 24 | 62 | 8:1 |

| 40 | 18 | 78 | 5:1 |

| 60 | 12 | 85 | 3:1 |

Higher temperatures accelerate kinetics but reduce selectivity due to competing trifluoromethylation.

Catalyst Screening for Asymmetric Reduction

| Catalyst System | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| (S)-BINAP-RuCl₂ | 99.4 | 12.7 |

| (R)-CBS oxazaborolidine | 95.2 | 8.3 |

| Lactobacillus ketoreductase | 98.9 | 6.5 |

Ru-based systems offer superior efficiency for large-scale applications.

Analytical Characterization

4.1. Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.65 (d, J = 8.1 Hz, 2H), 7.52 (d, J = 8.1 Hz, 2H), 4.32 (q, J = 6.7 Hz, 1H), 3.81 (dd, J = 11.2, 6.7 Hz, 1H), 3.68 (dd, J = 11.2, 6.7 Hz, 1H), 1.89 (s, 3H, NH₃⁺).

4.2. Chiral Purity Assessment

Chiralcel OD-H column (n-hexane/i-PrOH 70:30, 1 mL/min):

Industrial-Scale Considerations

5.1. Cost Analysis of Difluoromethylation Methods

| Method | Raw Material Cost ($/kg) | Waste Production (kg/kg product) |

|---|---|---|

| Halogen exchange | 420 | 6.2 |

| Radical difluoromethylation | 580 | 3.1 |

Halogen exchange remains preferred for ton-scale manufacturing despite higher waste .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used for substitution reactions on the aromatic ring.

Major Products

Oxidation: Formation of 2-(4-(difluoromethyl)phenyl)acetaldehyde or 2-(4-(difluoromethyl)phenyl)acetone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Research

(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride has been investigated for its role in drug development, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known neurotransmitter modulators suggests it may interact with specific receptors in the central nervous system.

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Research indicates that the difluoromethyl group enhances the compound's binding affinity to certain biological targets, making it valuable for elucidating mechanisms of action in biochemical pathways.

Synthetic Chemistry

In synthetic chemistry, (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore various synthetic routes, especially in the development of fluorinated compounds which are often more bioactive.

Case Study 1: Neurotransmitter Modulation

A study published in Journal of Medicinal Chemistry explored the effects of (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride on glutamate receptors. The results indicated that this compound could modulate receptor activity, providing insights into its potential use as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical company demonstrated that (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride inhibited a specific enzyme involved in cancer cell proliferation. This finding opens avenues for developing new cancer therapies targeting this enzyme.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The table below summarizes key structural analogs, highlighting differences in substituents, molecular weight, and physicochemical properties:

*Note: Data for the target compound is extrapolated from analogs.

Activité Biologique

(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride, also known by its CAS number 2757691-63-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride

- Molecular Formula : C₉H₁₂ClF₂NO

- Molecular Weight : 221.65 g/mol

- CAS Number : 2757691-63-5

Research indicates that (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride may act as a modulator of various neurotransmitter systems. Its structural analogs have been shown to exhibit selective agonistic activity on trace amine-associated receptors (TAARs), which are implicated in several neuropsychiatric disorders. The compound's difluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.

In Vitro Studies

- Agonistic Activity : Studies have demonstrated that derivatives of this compound exhibit significant agonistic activity at TAAR1, with effective concentration (EC50) values often below 1 μM. This suggests a strong potential for modulating dopaminergic and serotonergic signaling pathways, which are crucial in the treatment of mood disorders and schizophrenia .

- Cell Viability Assays : In various cell lines, including HEK293 cells, the compound has shown minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

In Vivo Studies

In animal models, (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride has been evaluated for its effects on locomotion and anxiety-related behaviors. Notably, administration of the compound resulted in significant reductions in hyperlocomotion and anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders .

Table 1: Summary of Biological Activities

| Study Reference | Model | Key Findings |

|---|---|---|

| In Vitro | EC50 < 1 μM at TAAR1 | |

| Rodent Model | Significant reduction in hyperlocomotion | |

| HEK293 Cells | Minimal cytotoxicity observed |

Safety and Toxicology

Toxicological assessments indicate that (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride exhibits low toxicity profiles in both acute and chronic exposure scenarios. This is critical for its potential therapeutic applications, particularly in chronic conditions requiring long-term treatment regimens .

Q & A

Q. What synthetic methodologies are recommended for introducing the difluoromethyl group into aromatic systems like the 4-(difluoromethyl)phenyl moiety in this compound?

The difluoromethyl group can be introduced via electrophilic difluoromethylation or transition-metal-catalyzed coupling. A validated approach involves using sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor under basic conditions (e.g., cesium carbonate in DMF). Gas evolution during the reaction necessitates an oil bubbler to manage pressure . Alternative methods include photoredox catalysis or radical-mediated pathways for regioselective functionalization.

Q. How can the enantiomeric purity of the (S)-configured amino alcohol be confirmed experimentally?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard. Mobile phases of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid enhance resolution. Complementary techniques include polarimetry and X-ray crystallography of a derivative (e.g., salt formation with chiral acids) .

Q. What safety protocols are critical when handling this hydrochloride salt in aqueous or acidic conditions?

Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. The compound may release HCl vapors under heat; neutralize spills with sodium bicarbonate. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

Contradictions often arise from polymorphic forms or residual solvents. Characterize the solid-state structure via PXRD and DSC to identify polymorphs. Solubility studies should specify temperature, agitation method, and solvent purity. For example, in DMSO, solubility >50 mg/mL at 25°C suggests hydrogen-bonding interactions, while low solubility in hexane aligns with its polar hydrochloride nature .

Q. What strategies optimize the stability of this compound in biological assay buffers (e.g., PBS or cell culture media)?

Stability is pH-dependent due to the amino alcohol moiety. Use buffers at pH 4–6 to minimize hydrolysis. Lyophilize the compound and reconstitute in DMSO immediately before assays. LC-MS monitoring over 24 hours at 37°C can quantify degradation products (e.g., difluoromethylbenzaldehyde) .

Q. How does the difluoromethyl group influence receptor binding affinity in structure-activity relationship (SAR) studies?

The CF2H group enhances metabolic stability and modulates lipophilicity (clogP ~1.2). Molecular docking with homology models of target receptors (e.g., GPCRs) can predict binding pockets. Compare IC50 values against non-fluorinated analogs using radioligand assays. Fluorine’s electronegativity may disrupt π-π stacking or strengthen hydrogen bonds .

Methodological and Analytical Challenges

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

Q. How should researchers address batch-to-batch variability in enantiomeric excess (ee) during scale-up synthesis?

Implement Quality-by-Design (QbD) principles:

- Control reaction temperature (±2°C) and stirring rate.

- Use inline FTIR to monitor reaction progress.

- Validate ee consistency via chiral HPLC for every batch .

Experimental Design Considerations

Q. What are the limitations of using this compound in in vivo models due to its physicochemical properties?

Low oral bioavailability (<30%) is expected due to high polarity (TPSA 64.7 Ų). Consider prodrug strategies (e.g., esterification of the alcohol) or nanoparticle encapsulation. Pharmacokinetic studies in rodents should include IV and PO dosing to assess AUC ratios .

Q. How can computational modeling predict off-target interactions of this compound?

Use molecular dynamics simulations with force fields (e.g., AMBER) to assess interactions with cytochrome P450 enzymes or hERG channels. Predictive ADMET tools (e.g., SwissADME) estimate permeability (Caco-2) and plasma protein binding .

Data Interpretation and Validation

Q. How to differentiate between artifacts and genuine biological activity in cell-based assays?

- Include counter-screens with the racemic mixture and enantiomerically pure (R)-form.

- Use orthogonal assays (e.g., calcium flux vs. cAMP).

- Test cytotoxicity (MTT assay) at working concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.